2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS 22544-07-6 properties
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS 22544-07-6 properties
An In-depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS 22544-07-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a key chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, applications, analytical methodologies, and safety protocols, offering field-proven insights to support advanced research and development.
Core Chemical Identity and Physicochemical Properties
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a diaryl ether with the CAS Registry Number 22544-07-6.[1][2] Its molecular structure incorporates two chlorinated benzene rings linked by an ether bond, with a nitro group substituent, making it a valuable building block in organic synthesis.
Chemical Structure
The structural arrangement of the molecule, featuring a nitro group ortho to one chlorine atom and para to the ether linkage, is critical to its reactivity.
Caption: Chemical structure of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene.
Physicochemical Data
The compound is a yellow crystalline or powdery substance.[3] It is soluble in most organic solvents but has low solubility in water.[3] A summary of its key physicochemical properties is presented below. Note the discrepancy in reported melting points, which may be due to different measurement conditions or sample purities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇Cl₂NO₃ | [3][4][5] |
| Molecular Weight | 284.09 g/mol | [4][5] |
| Appearance | Yellow crystalline or powdery solid | [3] |
| Melting Point | 105-109 °C | [3][4][5] |
| 78-81 °C | [3] | |
| Boiling Point (Predicted) | 351.6 ± 32.0 °C at 760 mmHg | [3][4][5] |
| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [3][4][5] |
| Flash Point | 166.4 °C | [3][4][5] |
| Vapor Pressure | 8.26E-05 mmHg at 25 °C | [3] |
| Solubility | Low solubility in water; soluble in most organic solvents. | [3] |
Synthesis and Chemical Reactivity
General Synthesis Pathway
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming diaryl ethers. The process generally involves the reaction of a suitably activated chloronitrobenzene with a chlorophenoxide.
The most logical route involves the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol. The nitro group is a powerful electron-withdrawing group that strongly activates the benzene ring towards nucleophilic attack. It activates the ortho and para positions for substitution. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the nitro group, making it the primary site for nucleophilic displacement. The reaction is typically carried out in the presence of a base (like potassium carbonate or sodium hydroxide) to deprotonate the 4-chlorophenol, forming the more nucleophilic phenoxide ion.
Caption: Generalized workflow for the synthesis of the target compound.
Core Reactivity Insights
The molecule's reactivity is dictated by its functional groups:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent nitro group.[6][7] This makes it susceptible to displacement by strong nucleophiles. This reactivity is crucial for its role as an intermediate, allowing for the introduction of various functional groups (e.g., amines, alkoxides) at this position.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other complex molecules, converting the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the ring's electronic properties.[7]
-
Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on either aromatic ring is generally difficult. The ring containing the nitro group is highly deactivated. The other ring is moderately deactivated by the chlorine atom and the ether oxygen (which is a weak deactivator in this context due to resonance withdrawal by the other ring).
Industrial and Research Applications
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is not typically an end-product but rather a versatile intermediate.[3] Its value lies in the strategic placement of its functional groups, which can be selectively modified to build more complex molecular architectures.
-
Agrochemical Synthesis: It serves as a precursor for certain classes of pesticides and herbicides.[3] The diaryl ether scaffold is present in many commercial agrochemicals.
-
Pharmaceutical and Dye Intermediates: The compound is a building block in the synthesis of pharmaceuticals and dyes.[3][8] For example, the reduction of the nitro group to an amine, followed by further reactions, is a common pathway to create complex dye structures or biologically active molecules.[9]
-
Material Science: Analogous halogenated nitroaromatic compounds are used in the development of specialty polymers and materials to enhance properties like thermal stability and chemical resistance.[10]
The causality behind its use is clear: it provides a rigid, pre-functionalized diaryl ether core. The nitro and chloro groups serve as synthetic handles for subsequent transformations, allowing for the efficient construction of target molecules without needing to build the diaryl ether framework from scratch.
Analytical Methodologies
The quantitative and qualitative analysis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is essential for quality control, reaction monitoring, and environmental testing. While specific methods for this exact compound are not extensively published, standard protocols for nitroaromatic compounds are directly applicable.[11]
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Ultraviolet (UV) detector is the most common method for analyzing nitroaromatic compounds.[11] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or to confirm identity, GC-MS is highly effective. It provides both retention time data for quantification and a mass spectrum for definitive structural identification.[11]
-
High-Resolution Gas Chromatography (HRGC): For detecting trace amounts, HRGC with an Electron Capture Detector (ECD) offers excellent sensitivity for halogenated and nitro-containing compounds.[11]
Caption: General workflow for the analytical determination of the compound.
Exemplar Protocol: HPLC-UV Analysis
This protocol is a self-validating system for the routine analysis of product purity or reaction progress.
-
Standard Preparation:
-
Accurately weigh ~10 mg of a reference standard of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene.
-
Dissolve in a 100 mL volumetric flask using acetonitrile as the diluent to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations of 50, 25, 10, 5, and 1 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample expected to contain the analyte.
-
Dissolve in acetonitrile to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV Detector.
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.
-
Inject the prepared sample.
-
Quantify the amount of the analyte in the sample by comparing its peak area to the standard curve.
-
Safety, Handling, and Storage
Proper handling of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is critical due to its potential hazards.[3]
Hazard Identification
The compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Exposure Control and Personal Protection
A self-validating safety protocol involves consistent and correct use of personal protective equipment (PPE) and engineering controls.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[3][12]
-
Respiratory Protection: Avoid inhaling dust.[3][12] If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][12] Keep away from heat, sparks, and open flames.[12]
-
Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[8]
References
- 1. CAS 22544-07-6 | 4654-5-81 | MDL MFCD00204156 | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 2. 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 2,4'-dichloro-4-nitrodiphenyl ether | CAS#:22544-07-6 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. chemimpex.com [chemimpex.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. biosynce.com [biosynce.com]
- 13. fishersci.com [fishersci.com]
Figure 1. 2D Chemical Structure of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene.
